molecular formula C13H15NO4 B1307684 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid CAS No. 91958-39-3

2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid

Cat. No. B1307684
CAS RN: 91958-39-3
M. Wt: 249.26 g/mol
InChI Key: WYQIYQFQPHFODA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furan-containing compounds has been reported. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid was synthesized and found to lower blood lipids and inhibit fatty acid synthesis in rats and monkeys, indicating the potential of furan derivatives as hypolipidemic agents . Another study reported the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid through a two-step reaction, with confirmation of the structure by various spectroscopic methods . These studies suggest that the synthesis of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid could potentially be achieved through similar synthetic routes involving furan intermediates and amine coupling reactions.

Molecular Structure Analysis

The molecular structure of furan-containing benzoic acid derivatives has been extensively studied using spectral methods and X-ray crystallography . Density functional theory (DFT) calculations have been employed to predict the energies, geometries, vibrational wavenumbers, and NMR properties, showing good agreement with experimental data . These studies provide a foundation for understanding the molecular structure of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid, which could be similarly analyzed using DFT and X-ray crystallography.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid. However, the reactivity of furan rings and benzoic acid derivatives can be inferred from related studies. For example, the reactivity of benzo[b]furan derivatives has been explored, with the synthesis of various derivatives and the study of their structures . The presence of the furan ring and the benzoic acid moiety in the compound of interest suggests that it may undergo similar reactions, such as electrophilic aromatic substitution or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing benzoic acid derivatives have been characterized using various spectroscopic techniques and computational methods . For instance, the vibrational spectra, molecular electrostatic potential, and frontier molecular orbitals of these compounds have been investigated, revealing insights into their stability, charge distribution, and electronic properties . These studies can provide a comparative basis for predicting the properties of 2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid, such as its solubility, melting point, and potential biological activity.

Scientific Research Applications

Anti-Leishmanial and Anti-Fungal Effects

The compound has been studied for its potential in treating leishmaniasis and fungal infections. A study demonstrated that derivatives of this compound exhibited significant anti-leishmanial and anti-fungal impacts, comparable to reference drugs (Khan et al., 2011).

Pharmacokinetics in Rats

Research has been conducted to understand the pharmacokinetics of this compound in rats, particularly focusing on its absorption, distribution, metabolism, and excretion (Xu et al., 2020).

Structural Studies in Crystallography

The compound and its derivatives have been analyzed in the field of crystallography to understand their structural properties. This is crucial for the development of new materials and drugs (Hemamalini & Fun, 2010).

Inhibitory Effects on Rebar Corrosion

In the field of material science, researchers have explored the use of this compound as an inhibitor for rebar corrosion in carbonated concrete. This application has significant implications for construction and infrastructure maintenance (Trabanelli et al., 2005).

Molecular Conformation Studies

The conformation of aromatic amides, which includes derivatives of this compound, has been studied to understand their activity in biological systems. This research is vital for drug design and development (Kagechika et al., 1989).

Synthesis and Antibacterial Screening

The synthesis of derivatives of this compound and their antibacterial properties have been investigated. Such studies are crucial in the search for new antibacterial agents (Odion et al., 2021).

Mechanisms in Synthetic Chemistry

The compound's role in synthetic chemistry, particularly in the formation of benzoxazole, has been studied to enhance our understanding of organic synthesis processes (So & Heeschen, 1997).

Acaricidal Activity

In the context of agriculture and pest control, derivatives of this compound have shown promising acaricidal activities, which could lead to the development of new pesticides (Li et al., 2022).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer should be aware of potential safety and hazards associated with this compound.

properties

IUPAC Name

2-(oxolan-2-ylmethylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQIYQFQPHFODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404240
Record name F3146-4423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid

CAS RN

91958-39-3
Record name F3146-4423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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